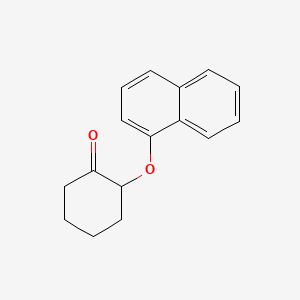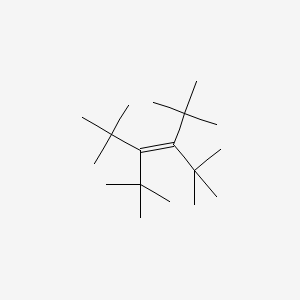
Tetra-tert-butylethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Its structure can be visualized as an ethylene molecule (H2C=CH2) where all four hydrogen atoms are replaced by tert-butyl groups (−C(−CH3)3) . Despite numerous attempts, this compound has not yet been synthesized . It is of significant interest in chemical research due to its highly strained double bond, which is protected by steric hindrance .
Preparation Methods
Efforts to synthesize tetra-tert-butylethylene have been ongoing for decades, but none have been successful . Theoretical studies suggest that the molecule should be stable with a strain energy of about 93 kcal/mol . Some synthetic pathways have approached the molecule closely but failed during the final steps . For instance, attempts to reduce tetraaldehyde derivatives or to perform β-elimination reactions have been unsuccessful due to the high strain of the intermediate compounds . New methodologies, such as the synthesis of perfluoro derivatives or reactions involving radical cations or anions, are being explored .
Chemical Reactions Analysis
Given that tetra-tert-butylethylene has not been synthesized, its chemical reactions remain theoretical. it is expected to undergo typical alkene reactions such as:
Oxidation: Likely to form epoxides or diols under appropriate conditions.
Reduction: Could potentially yield saturated hydrocarbons.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Tetra-tert-butylethylene can be compared to other highly substituted alkenes, such as tetra-tert-butylmethane (C17H36) . Both compounds are characterized by significant steric hindrance and theoretical stability . this compound is unique due to its unsaturated double bond, which introduces additional strain and reactivity considerations . Other similar compounds include tri-tert-butylethylethylene and various tetraaldehyde derivatives .
Properties
CAS No. |
75245-23-7 |
|---|---|
Molecular Formula |
C18H36 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
3,4-ditert-butyl-2,2,5,5-tetramethylhex-3-ene |
InChI |
InChI=1S/C18H36/c1-15(2,3)13(16(4,5)6)14(17(7,8)9)18(10,11)12/h1-12H3 |
InChI Key |
WXTSAYDLWHISDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


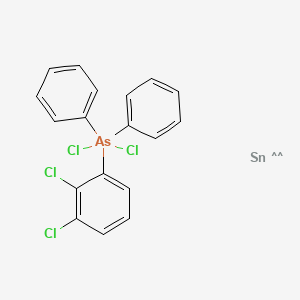
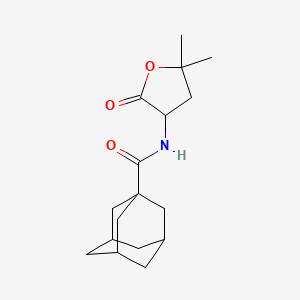
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)

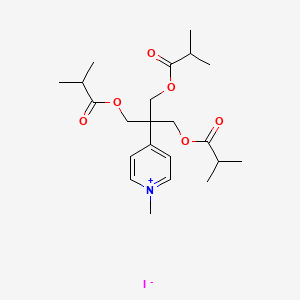
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)


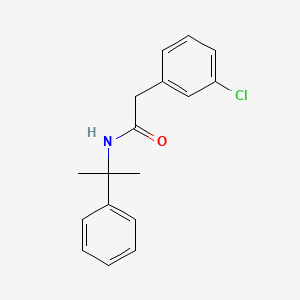
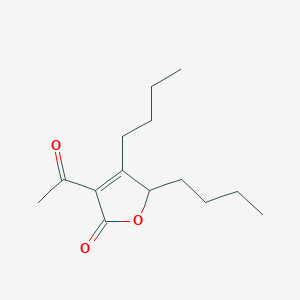
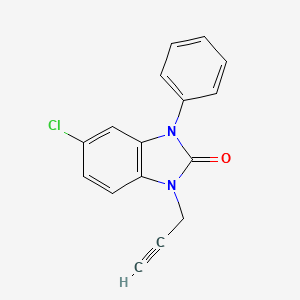
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
